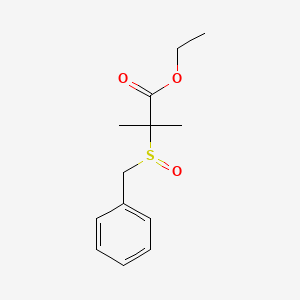
Ethyl 2-(benzylsulfinyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzylsulfinyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylsulfinyl group attached to a methylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzylsulfinyl)-2-methylpropanoate typically involves the esterification of 2-(benzylsulfinyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylsulfinyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, base catalysts such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ethyl 2-(benzylsulfonyl)-2-methylpropanoate.
Reduction: Ethyl 2-(benzylsulfanyl)-2-methylpropanoate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzylsulfinyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfinyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(benzylsulfinyl)-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 2-(benzylsulfanyl)-2-methylpropanoate: Similar structure but with a sulfide group instead of a sulfinyl group.
Ethyl 2-(benzylsulfonyl)-2-methylpropanoate: Similar structure but with a sulfone group instead of a sulfinyl group.
Ethyl 2-(phenylsulfinyl)-2-methylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O3S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
ethyl 2-benzylsulfinyl-2-methylpropanoate |
InChI |
InChI=1S/C13H18O3S/c1-4-16-12(14)13(2,3)17(15)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
DKGUPMSBAHVFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)S(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















